(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine is a chemical compound with the molecular formula and a molecular weight of approximately 210.23 g/mol. This compound is classified under amines and nitro compounds, which are significant in various chemical syntheses and applications in pharmaceuticals and agrochemicals. The compound is often referenced by its CAS number 38256-93-8, which facilitates its identification in chemical databases and regulatory frameworks .
The synthesis of (2-methoxyethyl)[(3-nitrophenyl)methyl]amine can be accomplished through several methods, typically involving the reaction of 3-nitrobenzyl chloride with 2-methoxyethylamine. This method allows for the formation of the desired amine through nucleophilic substitution reactions.
The molecular structure of (2-methoxyethyl)[(3-nitrophenyl)methyl]amine features a methoxyethyl group attached to a nitrogen atom, which is further connected to a benzyl group substituted with a nitro group at the para position. This structural arrangement contributes to its chemical properties and reactivity.
CCOC(C1=CC(=C(C=C1)N)C(=O)O)N
.(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine can participate in various chemical reactions typical of amines, including:
These reactions typically require specific conditions such as temperature control, solvent choice, and sometimes catalysts to optimize yields.
The mechanism of action for (2-methoxyethyl)[(3-nitrophenyl)methyl]amine primarily revolves around its ability to donate electrons due to the presence of the amine group. In biological contexts, this compound may interact with various biological targets, influencing enzymatic activities or receptor interactions.
(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine has several scientific uses:
This compound's unique structure and properties make it a valuable asset in both industrial and research settings, highlighting its versatility across multiple fields of chemistry.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3